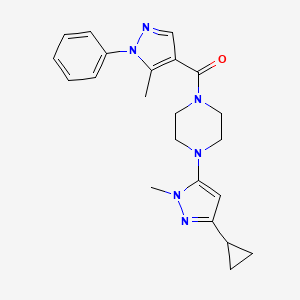

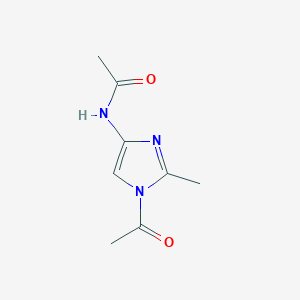

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . There have been a number of preparations published for the synthesis of imidazole-containing compounds . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .Molecular Structure Analysis

The molecular formula of “this compound” is C8H11N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of “this compound” is 181.192 Da .科学的研究の応用

N-acetylcysteine in Psychiatric and Neurological Disorders

N-acetylcysteine, a precursor of cysteine and glutathione, is primarily recognized for its role in treating paracetamol overdose and as a mucolytic. However, it's increasingly being explored for its potential in psychiatric and neurological disorders, due to its ability to modulate various neurological pathways, such as glutamate dysregulation, oxidative stress, and inflammation. Studies indicate its adjunctive use in reducing total and negative symptoms of schizophrenia and in mitigating cravings in substance use disorders. However, its effects on obsessive-compulsive and related disorders, mood disorders, and other neurological conditions like autism, Alzheimer's disease, and drug-induced neuropathy are still under investigation, necessitating further well-designed, larger trials (Ooi et al., 2018), (Deepmala et al., 2015), (Alves et al., 2021).

Utility in Heterocyclic Synthesis

2-cyano-N-(2-hydroxyethyl) acetamide, similar to N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide, serves as a crucial intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems. This denotes the chemical's importance in contributing to the synthesis of complex molecules, highlighting its utility in the field of medicinal and synthetic chemistry (Gouda et al., 2015).

Impact on Glutamatergic Dysfunction in Schizophrenia

Proton magnetic resonance spectroscopy studies point out the involvement of compounds like N-acetylaspartate in glutamatergic dysfunction in schizophrenia. Understanding these interactions can pave the way for developing neuroprotective agents that might alter the course of schizophrenia and other neurodegenerative disorders, indicating a potential role of N-acetylated compounds in neurotherapeutic interventions (Abbott & Bustillo, 2006).

Pharmacology and Clinical Utility

The pharmacological profile and clinical utility of N-acetylcysteine (NAC) have been reviewed across various conditions, affirming its role in increasing levels of glutathione, an endogenous antioxidant. While its oral administration is found to be safe and well-tolerated, the intravenous route poses certain risks. NAC's clinical utility extends to treating paracetamol overdose and shows promise in psychiatric disorders like schizophrenia and bipolar disorder, necessitating further exploration in these fields (Dodd et al., 2008), (Dodd et al., 2008).

Modulation of Neurochemical Actions

Modafinil (2-[(Diphenylmethyl) sulfinyl] acetamide), related to this compound, showcases a complex profile of neurochemical and behavioral effects, distinct from amphetamine. It influences various neurotransmitter systems, like catecholamines, serotonin, glutamate, GABA, orexin, and histamine. Its cognitive benefits and low abuse liability make it an interesting candidate for remediation of cognitive dysfunction in neuropsychiatric disorders (Minzenberg & Carter, 2008).

将来の方向性

The future directions for “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and imidazole-containing compounds occupy a unique position in heterocyclic chemistry .

特性

IUPAC Name |

N-(1-acetyl-2-methylimidazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-9-8(10-6(2)12)4-11(5)7(3)13/h4H,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINBERYXARSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)

![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)